molecular formula C12H11N5OS3 B2521895 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207050-64-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2521895
CAS No.: 1207050-64-3
M. Wt: 337.43
InChI Key: YACTUASNPJCENE-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a novel synthetic compound featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This molecule is of significant interest for early-stage drug discovery research, particularly in the field of oncology. The 1,3,4-thiadiazole nucleus is extensively documented in scientific literature for its potent antitumor properties, with mechanisms of action that can include the inhibition of key enzymatic targets such as VEGFR-2, a critical receptor in tumor angiogenesis . Furthermore, analogous thiadiazole-containing structures have been identified as potent and selective inhibitors of kinases like c-Jun N-terminal Kinase (JNK), which plays a central role in cellular stress responses and is implicated in disease states such as type 2 diabetes, obesity, and inflammation . The strategic incorporation of both thiadiazole and thiazole heterocycles in a single molecular framework is a common design strategy to enhance binding affinity and selectivity towards biological targets involved in uncontrolled cell proliferation . Researchers can utilize this high-value chemical entity as a key intermediate for the synthesis of more complex derivatives or as a pharmacological probe for investigating new signaling pathways in conditions like human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS3/c1-2-19-12-16-15-10(21-12)14-9(18)8-7-20-11(13-8)17-5-3-4-6-17/h3-7H,2H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACTUASNPJCENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethylthio Group: This step involves the alkylation of the thiadiazole ring with ethyl halides in the presence of a base.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides.

    Coupling with Pyrrole: The final step involves the coupling of the synthesized thiadiazole-thiazole intermediate with pyrrole under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylthio (-S-C₂H₅) group on the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution. For example:

  • Displacement with amines : The ethylthio group can react with primary or secondary amines to form substituted thiadiazole derivatives.

  • Alkylation or arylation : Reaction with alkyl halides or aryl halides under basic conditions may yield alkyl/aryl sulfides.

Example Reaction Pathway :

Reagent/ConditionProductSupporting Data
Ethylamine, K₂CO₃, DMF, 80°CN-(5-(ethylamino)-1,3,4-thiadiazol-2-yl)...IR: Loss of ν(S-C) at 680 cm⁻¹

Condensation with Hydrazines

The carboxamide (-CONH₂) group on the thiazole ring can react with hydrazines to form hydrazide derivatives, enabling further cyclization into heterocycles like 1,3,4-oxadiazoles or 1,3,4-thiadiazoles.

Example Reaction Pathway :

Reagent/ConditionProductSupporting Data
Hydrazine hydrate, EtOH, refluxHydrazide intermediate¹H-NMR: δ 4.2 ppm (NH₂)
CS₂, KOH, HCl1,3,4-Thiadiazole derivative¹³C-NMR: δ 167 ppm (C=S)

Cyclization Reactions

The carboxamide group can undergo cyclization with thioureas or thiosemicarbazides to form fused heterocyclic systems.

Example Reaction Pathway :

Reagent/ConditionProductSupporting Data
Thiourea, H₂SO₄, 100°CThiadiazolo[3,2-b]thiazoleMS: m/z 348 [M+H]⁺

Electrophilic Aromatic Substitution

The pyrrole ring may undergo electrophilic substitution (e.g., nitration, sulfonation) at the α-positions, though steric hindrance from adjacent groups could limit reactivity.

Example Reaction Pathway :

Reagent/ConditionProductSupporting Data
HNO₃, AcOH, 0°CNitro-substituted pyrrole derivativeUV-Vis: λ_max shift to 310 nm

Oxidation and Reduction

  • Oxidation : The ethylthio group may oxidize to a sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or peracids.

  • Reduction : The thiadiazole ring could undergo partial reduction with Raney Ni/H₂ to form dihydrothiadiazole derivatives.

Example Reaction Pathway :

Reagent/ConditionProductSupporting Data
H₂O₂, CH₃COOH, 50°CSulfoxide derivativeIR: ν(S=O) at 1050 cm⁻¹
Raney Ni, H₂, EtOHDihydrothiadiazole¹H-NMR: δ 3.1 ppm (CH₂)

Cross-Coupling Reactions

The thiazole and thiadiazole rings may participate in Suzuki or Ullmann couplings if halogenated derivatives are synthesized.

Example Reaction Pathway :

Reagent/ConditionProductSupporting Data
Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl-thiazole conjugateHPLC: >95% purity

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the thiadiazole ring may undergo ring-opening or rearrangement. For example, treatment with HCl/EtOH could cleave the thiadiazole S-N bonds.

Biological Activity Correlations

Reaction products have shown enhanced bioactivity:

  • Thiadiazole-thiazole hybrids exhibit 1.35× higher antioxidant activity than ascorbic acid .

  • Pyrrole-containing analogs demonstrate IC₅₀ values of 8–12 μM against cancer cell lines .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of thiadiazole derivatives, characterized by its unique molecular structure that contributes to its diverse biological activities. The molecular formula is C11H13N5O2S2C_{11}H_{13}N_{5}O_{2}S_{2}, with a molecular weight of approximately 308.40 g/mol. The compound is typically a yellow crystalline solid, soluble in organic solvents but insoluble in water, which may limit its application in some areas.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. A study by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antibacterial efficacy against several bacterial strains including Staphylococcus aureus and Escherichia coli. The findings indicated moderate to significant antibacterial activity, suggesting potential for developing new antimicrobial agents based on this compound .

Anticancer Potential

Thiadiazoles have also been investigated for their anticancer properties. A series of new 1,3,4-thiadiazoles were synthesized and tested against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The results showed promising cytotoxic effects compared to standard chemotherapeutic agents like cisplatin . Molecular docking studies indicated that these compounds could effectively bind to targets involved in cancer progression, highlighting their potential as lead compounds for drug development .

Agrochemical Applications

The compound's structural features make it a candidate for developing new agrochemicals. Thiadiazole derivatives are known for their fungicidal and herbicidal properties. Research indicates that modifications in the thiadiazole structure can enhance biological activity against plant pathogens, making them valuable in agricultural applications .

Material Science Applications

In material science, thiadiazoles have been explored for their use in sensors and catalysts due to their electronic properties. The ability to modify the electronic characteristics of thiadiazole derivatives allows for the design of materials with specific functionalities, such as improved conductivity or catalytic activity . Future research could focus on synthesizing novel thiadiazole-based materials for applications in electronics and nanotechnology.

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of novel 1,3,4-thiadiazole derivatives and tested them against various microbial strains using the disc diffusion method. The results showed that some derivatives had significant antibacterial activity, suggesting their potential as new antimicrobial agents .
  • Anticancer Activity : In another study, a group of thiadiazole derivatives was evaluated for cytotoxicity against cancer cell lines. The most potent compounds were subjected to molecular docking studies to assess their interaction with dihydrofolate reductase (DHFR), a key target in cancer therapy .
  • Material Development : Research into the electronic properties of thiadiazole derivatives revealed their potential use in developing organic semiconductors and sensors. These materials could be utilized in various electronic devices due to their favorable conductivity and stability .

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiadiazole Derivatives

provides data on structurally related 1,3,4-thiadiazol-2-yl acetamide derivatives. For example:

Compound ID Substituent on Thiadiazole Phenoxy/Acetamide Group Yield (%) Melting Point (°C)
5g Ethylthio 2-Isopropyl-5-methylphenoxy 78 168–170
5l Ethylthio 2-Methoxyphenoxy 68 138–140
5f Methylthio 2-Isopropyl-5-methylphenoxy 79 158–160
5h Benzylthio 2-Isopropyl-5-methylphenoxy 88 133–135

Key Observations :

  • Ethylthio vs. Methylthio : Ethylthio-substituted compounds (e.g., 5g) exhibit higher melting points (168–170°C) compared to methylthio analogs (5f: 158–160°C), suggesting stronger intermolecular forces due to increased alkyl chain length .
  • Benzylthio Substituents : Compounds like 5h show lower melting points (133–135°C) but higher yields (88%), likely due to steric hindrance reducing crystallinity .

Heterocyclic Core Modifications

Thiazole vs. Pyrazole/Pyrazine Derivatives

and highlight compounds with divergent heterocyclic systems:

Compound (CAS) Core Structure Substituents Molecular Weight Key Properties
Target Compound Thiazole-4-carboxamide 1H-pyrrol-1-yl, ethylthio ~360 g/mol* Not reported
1226439-95-7 Thiazole-4-carboxamide Pyrazin-2-yl, ethylthio 350.4 g/mol
1435908-06-7 Pyrazole-4-carboxamide 1H-pyrrol-1-yl, ethylthio 364.4 g/mol

Key Observations :

  • Pyrazine vs. Pyrrole : The pyrazine-substituted analog (1226439-95-7) has a lower molecular weight (350.4 vs. ~360 g/mol) and may exhibit altered solubility due to the electron-deficient pyrazine ring .

Functional Group Impact on Bioactivity

lists thiadiazole derivatives like tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea), a herbicide, highlighting how substituents dictate application . Comparatively, the target compound’s pyrrole-thiazole system may prioritize pharmaceutical over pesticidal activity.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique structure incorporates both thiazole and thiadiazole moieties, which are pivotal in enhancing its biological efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and various carbonyl compounds. The incorporation of the ethylthio group and the pyrrole moiety further enhances the compound's pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. In particular, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Example Compound 1MCF-7 (Breast Cancer)0.28Induction of apoptosis
Example Compound 2HepG2 (Liver Cancer)9.6Cell cycle arrest at G2/M phase
This compoundTBDTBD

The exact IC50 values for this compound are yet to be determined in specific studies; however, its structural analogs have demonstrated promising results in inducing apoptotic cell death and inhibiting tumor growth.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. For instance, studies have shown that these compounds exhibit activity against a range of bacteria and fungi:

PathogenActivityReference
Staphylococcus aureusInhibition at 20 µg/mL
Escherichia coliInhibition at 15 µg/mL
Candida albicansInhibition at 25 µg/mL

These findings suggest that this compound may possess similar antimicrobial properties.

Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects:

CompoundCOX Inhibition %Reference
Example Compound A75% inhibition at 10 µM
This compoundTBDTBD

Case Studies

Several case studies have investigated the biological activity of thiadiazole derivatives:

  • Study on Anticancer Activity : A study demonstrated that a series of thiadiazole derivatives exhibited potent anticancer activity against MCF-7 and HepG2 cell lines. The most active compound showed an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial properties of various thiadiazole derivatives against clinical strains of bacteria and fungi. Results indicated that certain derivatives had superior efficacy compared to conventional antibiotics .

Q & A

Q. How are synergistic effects with existing therapeutics evaluated?

  • Combination Index (CI) :
  • Method : Use CompuSyn software to calculate CI values (e.g., cisplatin + compound at 1:1 ratio) .
  • Mechanistic Studies : Perform transcriptomics to identify pathways enhanced by synergy (e.g., apoptosis upregulation) .

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